CCR1 Antagonist Potency in Monocyte Chemotaxis: Phenyl versus Heteroaryl Urea Substituents
In the prototypical pyrrolidine urea CCR1 antagonist series, the N-phenyl urea substituent (as present in 1-Phenyl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea) provides optimized chemokine receptor inhibition. The optimized phenyl urea lead (Compound 4 in Merritt et al.) inhibited CCL3/MIP-1α-induced chemotaxis of human monocytes with an IC₅₀ of 20 nM [1]. This potency represents ~33-fold improvement over the initial screening hit (pyrrolidine amide 3, IC₅₀ = 660 nM) [1]. In contrast, the thiophen-2-yl urea analog 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea lacks published monocyte chemotaxis data but demonstrated ion channel (IKur) modulatory activity rather than chemokine receptor engagement, indicating a shift in pharmacological profile .
| Evidence Dimension | CCR1-mediated monocyte chemotaxis inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM (phenyl urea Compound 4, representing same N-phenyl-N′-(pyridin-2-yl-pyrrolidin-3-yl)urea chemotype) [1] |
| Comparator Or Baseline | Pyrrolidine amide screening hit 3: IC₅₀ = 660 nM; Thiophen-2-yl analog: no CCR1 chemotaxis data reported [1] |
| Quantified Difference | ~33-fold improvement in potency from initial hit to phenyl urea lead; pharmacological profile divergence for thiophene analog |
| Conditions | Human monocytes, CCL3/MIP-1α-induced chemotaxis assay |
Why This Matters
For procurement targeting CCR1 antagonist research, the phenyl urea configuration (as in 1798485-35-4) offers a validated 20 nM monocyte chemotaxis IC₅₀, whereas thiophene and other heteroaryl analogs redirect biological activity toward ion channel modulation, resulting in functionally distinct probes.
- [1] J. Robert Merritt, Jinqi Liu, Elizabeth Quadros, et al. Novel Pyrrolidine Ureas as C-C Chemokine Receptor 1 (CCR1) Antagonists. J. Med. Chem. 2009, 52 (5), 1295–1301. DOI: 10.1021/jm801416q. View Source
